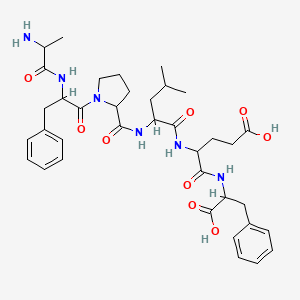![molecular formula C21H18O10 B12319827 3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formononetin-7-O-Glucuronide is a glucuronide conjugate of formononetin, an isoflavone found in various plants, particularly in the Fabaceae family. Isoflavones are known for their antioxidant, anti-inflammatory, and anticancer properties. Formononetin-7-O-Glucuronide is a metabolite formed in the body through the glucuronidation process, which enhances the solubility and excretion of formononetin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formononetin-7-O-Glucuronide typically involves the glucuronidation of formononetin. This can be achieved using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of Formononetin-7-O-Glucuronide can be achieved through biotransformation processes using microbial or plant cell cultures that express glucuronosyltransferase enzymes. This method is advantageous due to its efficiency and eco-friendliness compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Formononetin-7-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to formononetin-7-O-glucuronide-quinone.
Reduction: It can be reduced back to formononetin.
Hydrolysis: It can be hydrolyzed to release formononetin and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or enzymatic hydrolysis can be employed.
Major Products:
Oxidation: Formononetin-7-O-glucuronide-quinone.
Reduction: Formononetin.
Hydrolysis: Formononetin and glucuronic acid.
Scientific Research Applications
Formononetin-7-O-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a standard for studying glucuronidation reactions and as a reference compound in analytical chemistry.
Biology: It serves as a model compound for studying the metabolism and bioavailability of isoflavones.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its role in preventing and treating various diseases, including cardiovascular diseases, cancers, and neurodegenerative disorders.
Industry: It is used in the development of functional foods, dietary supplements, and cosmetic products due to its beneficial health effects.
Mechanism of Action
Formononetin-7-O-Glucuronide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Formononetin-7-O-Glucuronide is unique compared to other similar compounds due to its specific glucuronidation, which enhances its solubility and excretion. Similar compounds include:
Ononin: The 7-O-β-D-glucoside of formononetin, which is also a metabolite of formononetin but with a glucose moiety instead of glucuronic acid.
Biochanin A: Another isoflavone with similar antioxidant and anti-inflammatory properties but different molecular targets and pathways.
Daidzein: A parent isoflavone of formononetin with similar biological activities but different metabolic pathways.
Formononetin-7-O-Glucuronide stands out due to its enhanced bioavailability and unique metabolic profile, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H18O10 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28) |
InChI Key |
MMIBOZXVZLENRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


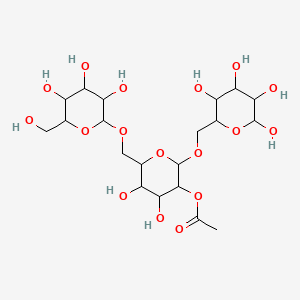
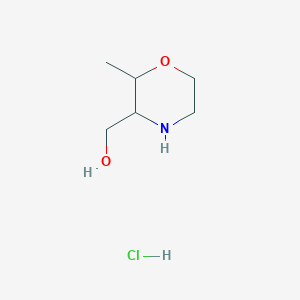
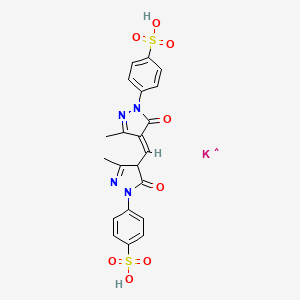
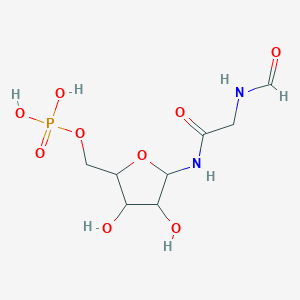

![sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)
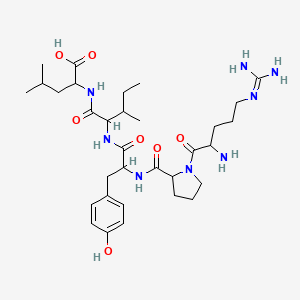
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)
![1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid](/img/structure/B12319792.png)

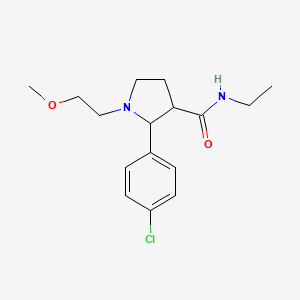
![3-[(3,4-Dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12319819.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
